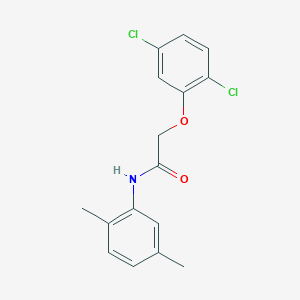

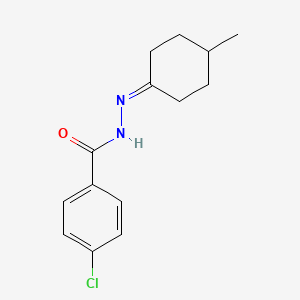

![molecular formula C18H17N3O3 B11697566 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid ist eine synthetische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindung zeichnet sich durch ihre Indol-Kernstruktur aus, die ein häufiges Motiv in vielen biologisch aktiven Molekülen ist. Das Vorhandensein des Indolringsystems sowie die Hydrazid-funktionelle Gruppe machen diese Verbindung für die pharmazeutische Forschung und die medizinische Chemie von großem Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid beinhaltet typischerweise die Kondensation eines Indol-Derivats mit einem Hydrazid. Ein häufiges Verfahren beinhaltet die Reaktion von 1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-carbaldehyd mit 2-(2-methylphenoxy)acetohydrazid in Gegenwart eines sauren Katalysators wie Eisessig. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen über mehrere Stunden durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wäre auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsparameter präzise zu steuern. Reinigungsschritte wie Umkristallisation oder Chromatographie würden verwendet, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazidgruppe in ein Amin umwandeln.

Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid umfassen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxo-Derivaten führen, während Reduktion Amin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkungsmechanismus von N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Das Indolringsystem kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Hydrazidgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und deren Funktion beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation von Rezeptor-Signalwegen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N’-(3Z)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N’-(3Z)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid

Einzigartigkeit

N’-(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(2-methylphenoxy)acetohydrazid ist aufgrund des Vorhandenseins der 2-Methylphenoxygruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese strukturelle Variation kann die Reaktivität, Löslichkeit und Wechselwirkung der Verbindung mit biologischen Zielen beeinflussen .

Eigenschaften

Molekularformel |

C18H17N3O3 |

|---|---|

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C18H17N3O3/c1-12-7-3-6-10-15(12)24-11-16(22)19-20-17-13-8-4-5-9-14(13)21(2)18(17)23/h3-10,23H,11H2,1-2H3 |

InChI-Schlüssel |

UPNHELQLKIPDPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |

Löslichkeit |

2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

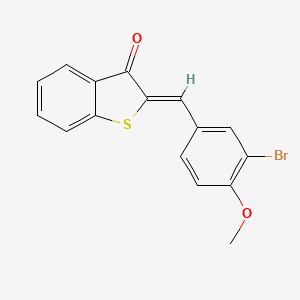

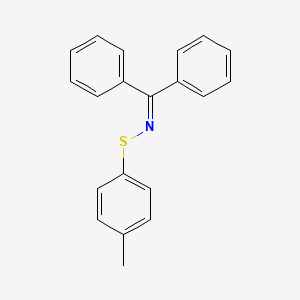

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)

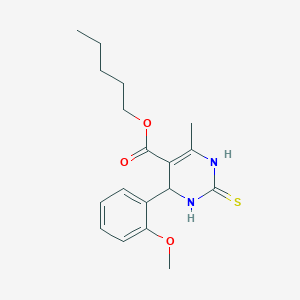

![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)

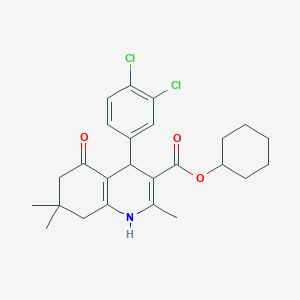

![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)

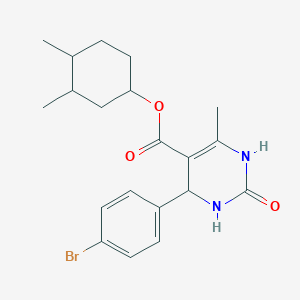

![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)